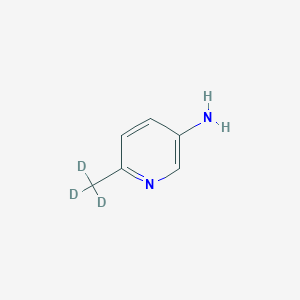
Dimethyl 5,5'-carbonylbis(3-chloro-2-methoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is a chemical compound with the molecular formula C19H16Cl2O7 and a molecular weight of 427.23 g/mol . This compound is known for its unique structure, which includes two methoxybenzoate groups linked by a carbonyl bridge and substituted with chlorine atoms. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) typically involves the esterification of 3-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to a Friedel-Crafts acylation reaction using phosgene or a similar reagent to introduce the carbonyl bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl bridge can be reduced to form a diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxybenzoic acid or 3-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5,5’-dihydroxybis(3-chloro-2-methoxybenzoate).
Substitution: Formation of 3-amino-2-methoxybenzoate or 3-thio-2-methoxybenzoate derivatives.
Applications De Recherche Scientifique
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl bridge and chlorine substitutions allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5,5’-carbonylbis(3-methoxybenzoate): Lacks the chlorine substitution, resulting in different reactivity and applications.
Dimethyl 5,5’-carbonylbis(3-chloro-2-hydroxybenzoate): Contains hydroxyl groups instead of methoxy groups, affecting its chemical properties and uses.
Uniqueness
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the carbonyl bridge, makes it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C19H16Cl2O7 |
|---|---|
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
methyl 3-chloro-5-(3-chloro-4-methoxy-5-methoxycarbonylbenzoyl)-2-methoxybenzoate |
InChI |
InChI=1S/C19H16Cl2O7/c1-25-16-11(18(23)27-3)5-9(7-13(16)20)15(22)10-6-12(19(24)28-4)17(26-2)14(21)8-10/h5-8H,1-4H3 |
Clé InChI |
KYGXJTBNOUDJLM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C(=O)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)




![O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate](/img/structure/B14026901.png)

![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)

![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)



